7-Bromo-1-chlorophthalazine
Overview
Description
7-Bromo-1-chlorophthalazine is a heterocyclic compound with the molecular formula C8H4BrClN2. It is a derivative of phthalazine, characterized by the presence of bromine and chlorine atoms at the 7th and 1st positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-chlorophthalazine typically involves the halogenation of phthalazine derivatives. One common method is the bromination of 1-chlorophthalazine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through crystallization or chromatography techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve desired transformations.
Coupling Reactions: It can be involved in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted phthalazine derivatives with various functional groups depending on the nucleophile used.
- Oxidized or reduced forms of the compound, leading to different oxidation states of the nitrogen atoms .
Scientific Research Applications
7-Bromo-1-chlorophthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-chlorophthalazine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, it could inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Chlorophthalazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Bromo-1-iodophthalazine: Contains iodine instead of chlorine, which can affect its reactivity and biological activity.
1,4-Dichlorophthalazine:
Uniqueness: 7-Bromo-1-chlorophthalazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. Its dual halogenation makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
7-bromo-1-chlorophthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-12-8(10)7(5)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTPXZOSFDMHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696301 | |
Record name | 7-Bromo-1-chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011291-78-3 | |
Record name | 7-Bromo-1-chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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